(3R)-3-Ethyl-3-methylpiperidine
Description
(3R)-3-Ethyl-3-methylpiperidine is a chiral piperidine derivative characterized by an ethyl and methyl group at the third carbon position, with the R configuration. Piperidine derivatives are critical in medicinal chemistry due to their versatility as building blocks for pharmaceuticals, agrochemicals, and catalysts. The stereochemistry of this compound enhances its utility in asymmetric synthesis, where enantioselectivity is paramount .
Properties
IUPAC Name |
(3R)-3-ethyl-3-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-8(2)5-4-6-9-7-8/h9H,3-7H2,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCJUEBKFAMLJR-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CCCNC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901292019 | |
| Record name | Piperidine, 3-ethyl-3-methyl-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901292019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609430-53-6 | |
| Record name | Piperidine, 3-ethyl-3-methyl-, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609430-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 3-ethyl-3-methyl-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901292019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Ethyl-3-methylpiperidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine.
Alkylation: The piperidine undergoes alkylation using ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Chiral Resolution: The resulting mixture of diastereomers is subjected to chiral resolution techniques such as chromatography or crystallization to isolate the (3R)-enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high enantioselectivity and purity.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Ethyl-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: N-alkylated, N-acylated, and N-sulfonylated piperidine derivatives.
Scientific Research Applications
(3R)-3-Ethyl-3-methylpiperidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Ethyl-3-methylpiperidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s chiral nature allows for selective binding to these targets, modulating their activity and resulting in various biological effects. The pathways involved may include neurotransmitter modulation, enzyme inhibition, and receptor agonism or antagonism.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Steric and Electronic Effects : The ethyl-methyl substituents in this compound create a sterically hindered environment, favoring enantioselective reactions. In contrast, phenyl substituents (e.g., in glutethimide analogs) introduce aromaticity, enhancing π-π interactions in biological targets .
- Ester vs. Amine Functionality : Carboxylate esters (e.g., ethyl (3R)-3-piperidinecarboxylate) improve solubility in organic phases, making them preferable as synthetic intermediates. The parent amine lacks this polarity, limiting its direct use in aqueous systems .
Biological Activity
(3R)-3-Ethyl-3-methylpiperidine, a chiral piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
1. Neurotransmitter Receptor Interaction
Preliminary studies indicate that this compound interacts with various neurotransmitter receptors. These interactions suggest potential applications in neuropharmacology, particularly in modulating synaptic transmission and influencing neurological disorders. For example, its binding affinity to serotonin and dopamine receptors has been noted, although detailed mechanisms remain to be elucidated.
2. Metabolic Pathways
Investigations into the metabolic pathways of this compound reveal insights into its pharmacokinetics. Understanding how this compound is metabolized can inform its efficacy and safety profile in therapeutic applications. Studies suggest that it undergoes hepatic metabolism, which may affect its bioavailability and half-life.
Case Studies
Several studies have evaluated the biological activity of this compound in different contexts:
- Anticancer Activity : Research has shown that derivatives of piperidine can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, compounds structurally related to this compound have demonstrated antiproliferative effects on cancer cell lines through modulation of cell cycle regulators .
- Dipeptidyl Peptidase IV Inhibition : A study highlighted the design and synthesis of hetero-aromatic moieties substituted with piperidine derivatives as dipeptidyl peptidase IV inhibitors. These compounds showed promising inhibitory activity, suggesting that this compound may also play a role in diabetes management by enhancing incretin levels .
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
